molecular formula C12H11Cl2N2O5PS B12325579 Sp-5,6-DCI-cBiMPS

Sp-5,6-DCI-cBiMPS

Cat. No.: B12325579
M. Wt: 397.2 g/mol
InChI Key: NCXQEYBSXYJLGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-5,6-DCI-cBiMPS is synthesized through a series of chemical reactions involving the modification of the parent second messenger cyclic AMP. The adenine moiety in cyclic AMP is replaced by a highly lipophilic modified benzimidazole ring system. Additionally, the axial exocyclic oxygen atom in the cyclic phosphate moiety is replaced by sulfur .

Industrial Production Methods

The industrial production of this compound involves crystallization or lyophilization of the sodium salt form. The compound is typically stored in the freezer for longer storage periods, preferably in freeze-dried form to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Sp-5,6-DCI-cBiMPS undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .

Mechanism of Action

Sp-5,6-DCI-cBiMPS exerts its effects by activating cyclic AMP-dependent protein kinase (PKA). The compound binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. This activation results in the phosphorylation of various target proteins, which in turn modulates cellular processes such as gene expression, metabolism, and cell proliferation .

Properties

IUPAC Name

7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXQEYBSXYJLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N2O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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